![molecular formula C18H12ClN3 B1354239 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine CAS No. 873913-87-2](/img/structure/B1354239.png)

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

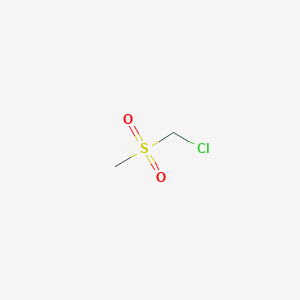

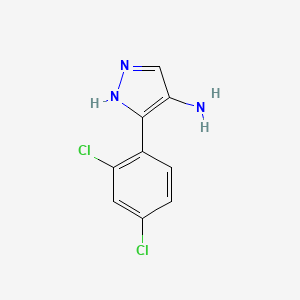

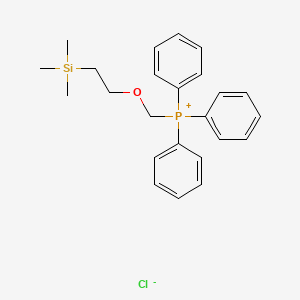

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C18H12ClN3 . It is a type of heterocyclic compound, which are widely studied in drug molecules due to their good biological activity .

Synthesis Analysis

The synthesis of novel fused pyridazines, such as 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine was characterized by spectroscopic techniques . Its single crystal was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

The first synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . Different methods of cyclization were carried out, leading to several hitherto unknown biheterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine can be inferred from its molecular structure. The negatively charged region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- A variety of imidazo[1,2-b]pyridazines, including those with substitutions similar to 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine, have been synthesized. These compounds were prepared from relevant pyridazin-3-amines and arylglyoxals, followed by O-alkylation (Barlin, 1986).

- Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine has been achieved. This methodology allows for the synthesis of various (hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields (Akkaoui et al., 2010).

Chemical Transformations

- In the hydrazinolysis of 6-chloro-3-(β-phthalimidoethoxy)-pyridazine, a rearrangement takes place, forming 6-chloro-3-(β-hydroxyethylamino)pyridazine. This showcases the chemical reactivity and potential transformations of compounds related to 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine (Ermolaeva et al., 1974).

Reactivity and Applications

- The reactivity of 2-substituted imidazo[1,2-b]pyridazines towards electrophilic substitutions has been studied. This work provides insights into the chemical behavior of compounds like 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine and their potential applications (Hervet et al., 2002).

Safety and Hazards

Zukünftige Richtungen

As part of ongoing scaffold-hopping work on an antikinetoplastid 3-nitroimidazo[1,2-a]pyridine scaffold, researchers explored 3-nitroimidazo[1,2-b]pyridazine as a potential new antikinetoplastid series . This suggests that 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine and its derivatives could be further studied for their potential applications in drug development .

Wirkmechanismus

Target of Action

Imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been found to exhibit a variety of biological activities and pharmacological properties . These include antifungal , anti-diabetes , antiparasitic , anti-inflammatory , anti-proliferative activity , and acetylcholinesterase inhibition . They can also act as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .

Mode of Action

The negative potential region in the molecule, which is usually related to the lone pair of electronegative atoms, exists in the o1 atom on the carbonyl group . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .

Eigenschaften

IUPAC Name |

6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3/c19-15-11-12-16-20-17(13-7-3-1-4-8-13)18(22(16)21-15)14-9-5-2-6-10-14/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPARXSWYJDAQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467777 |

Source

|

| Record name | 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine | |

CAS RN |

873913-87-2 |

Source

|

| Record name | 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)